molecular formula C10H10Cl8 B3329915 2,2,3,5,6,8,9,10-Octachlorobornane CAS No. 64618-67-3

2,2,3,5,6,8,9,10-Octachlorobornane

Cat. No. B3329915
CAS RN: 64618-67-3
M. Wt: 413.8 g/mol
InChI Key: DHFLJTWYZQDYFD-UHFFFAOYSA-N
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Description

2,2,3,5,6,8,9,10-Octachlorobornane is a chemical compound with the molecular formula C10H10Cl8 . It has a molecular weight of 413.810 .


Molecular Structure Analysis

The molecular structure of 2,2,3,5,6,8,9,10-Octachlorobornane can be represented by the InChI string: InChI=1S/C10H10Cl8/c11-1-9(2-12)3-4(13)6(15)10(9,8(17)18)7(16)5(3)14/h3-8H,1-2H2/t3?,4-,5-,6+,7+,10?/m0/s1 . This string provides a standard way to encode the compound’s molecular structure and formula.

properties

IUPAC Name

2,2,3,5,6-pentachloro-1,7,7-tris(chloromethyl)bicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl8/c11-1-8(2-12)4-5(14)7(16)9(8,3-13)10(17,18)6(4)15/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFLJTWYZQDYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1(C2C(C(C1(C(C2Cl)(Cl)Cl)CCl)Cl)Cl)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90874055
Record name 2,3,5,6,6,8,9,10-OCTACHLOROBORNANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64618-67-3
Record name 2,3,5,6,6,8,9,10-OCTACHLOROBORNANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,5,6,8,9,10-Octachlorobornane
Reactant of Route 2
2,2,3,5,6,8,9,10-Octachlorobornane
Reactant of Route 3
2,2,3,5,6,8,9,10-Octachlorobornane
Reactant of Route 4
2,2,3,5,6,8,9,10-Octachlorobornane
Reactant of Route 5
2,2,3,5,6,8,9,10-Octachlorobornane
Reactant of Route 6
2,2,3,5,6,8,9,10-Octachlorobornane

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